Fuc1-alpha-4GlcNAc1-b-4MU
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Overview
Preparation Methods
The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The compound is typically synthesized in a laboratory setting using specialized equipment and reagents. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .
Chemical Reactions Analysis
Fuc1-alpha-4GlcNAc1-b-4MU undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fuc1-alpha-4GlcNAc1-b-4MU is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a substrate for enzyme assays to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Biological Studies: It is used to investigate the role of specific glycosidic linkages in biological processes, such as cell signaling and immune response.
Medical Research: It is used to develop diagnostic assays for detecting enzyme deficiencies and other metabolic disorders.
Industrial Applications: It is used in the production of specialized reagents and chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of Fuc1-alpha-4GlcNAc1-b-4MU involves its interaction with specific enzymes, such as glycosidases. These enzymes cleave the glycosidic bond in the compound, releasing 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. This allows researchers to measure enzyme activity and study the molecular pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Fuc1-alpha-4GlcNAc1-b-4MU is unique due to its specific glycosidic linkage and fluorescent properties. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucopyranoside: This compound has a similar structure but lacks the fucosyl group, making it less specific for certain enzyme assays.
4-Methylumbelliferyl-alpha-D-galactopyranoside: This compound has a different glycosidic linkage, which affects its interaction with enzymes and its applications in research.
These comparisons highlight the unique properties of this compound and its importance in scientific research.
Properties
IUPAC Name |
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMNJSPCSQJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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